5,6,7-Trimethoxyquinazolin-4(3H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
5,6,7-trimethoxy-3H-quinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O4/c1-15-7-4-6-8(11(14)13-5-12-6)10(17-3)9(7)16-2/h4-5H,1-3H3,(H,12,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLFAHVDBMXMNLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2C(=C1)N=CNC2=O)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 5,6,7 Trimethoxyquinazolin 4 3h One and Analogues
Established Strategies for Quinazolin-4(3H)-one Core Construction
The synthesis of the quinazolin-4(3H)-one core has been extensively studied, leading to the development of several robust and versatile methods. These strategies typically involve the formation of the pyrimidinone ring onto a pre-existing benzene (B151609) ring.
Cyclization Reactions from Substituted Anthranilic Acid Derivatives
The most common and historically significant approach to quinazolin-4(3H)-ones is the cyclization of anthranilic acid (2-aminobenzoic acid) or its derivatives. This method, often referred to as the Niementowski quinazoline (B50416) synthesis, involves the condensation of an anthranilic acid with a one-carbon source, such as formamide (B127407) or orthoesters. organic-chemistry.orgwikipedia.org
The reaction of anthranilic acid with excess formamide at elevated temperatures (typically 120-135°C) leads to the formation of quinazolin-4(3H)-one through a cyclodehydration process. wikipedia.org This method is straightforward and often provides good yields of the desired product.
Alternatively, orthoesters like triethyl orthoformate or trimethyl orthoformate can be used in a one-pot reaction with anthranilic acid and an amine. nih.govresearchgate.net This three-component reaction is versatile and allows for the introduction of a substituent at the N-3 position of the quinazolinone ring. The reaction can be carried out under conventional heating or accelerated using microwave irradiation, which often leads to shorter reaction times and improved yields. nih.govnih.gov Catalysts, such as heteropolyacids, can also be employed to enhance the efficiency of this cyclocondensation. nih.govresearchgate.net
The general mechanism for the cyclization of anthranilic acid with a one-carbon source involves the initial formation of an N-formylanthranilic acid intermediate, which then undergoes intramolecular cyclization and dehydration to yield the final quinazolin-4(3H)-one.
A variation of this approach involves the use of isatoic anhydride, a derivative of anthranilic acid. Reaction of isatoic anhydride with an amine followed by cyclization provides a route to N-substituted quinazolin-4(3H)-ones. nih.gov
Synthesis via 2-Aminobenzonitrile (B23959) Precursors
An alternative and widely used strategy for the synthesis of quinazolin-4(3H)-ones starts from 2-aminobenzonitrile. This precursor offers a different reactivity profile compared to anthranilic acid and its derivatives.
One common method involves the reaction of 2-aminobenzonitrile with an acyl chloride in the presence of a Lewis acid catalyst, such as ytterbium(III) triflate (Yb(OTf)₃), under solvent-free conditions, often assisted by microwave or ultrasound irradiation. This approach allows for the efficient synthesis of 2-substituted quinazolin-4(3H)-ones.
Another route involves the reaction of 2-aminobenzonitriles with aldehydes. This condensation can be promoted by various catalysts and reaction conditions to afford the desired quinazolinone products.
Alternative Ring-Closure Approaches
Beyond the classical methods, several alternative ring-closure strategies have been developed for the synthesis of the quinazolin-4(3H)-one core. These methods often offer advantages in terms of substrate scope, functional group tolerance, and reaction conditions.
One such approach involves the reaction of 2-halobenzamides with nitriles, catalyzed by a copper salt. This method proceeds via a nucleophilic addition followed by an intramolecular SNAr reaction to form the quinazolinone ring.
Another innovative strategy utilizes a copper-catalyzed radical methylation/sp³ C-H amination/oxidation cascade reaction. In this process, dicumyl peroxide acts as both an oxidant and a methyl source, leading to the formation of the quinazolinone ring system. organic-chemistry.org
Furthermore, multicomponent reactions (MCRs) have emerged as powerful tools for the rapid and efficient construction of complex molecules like quinazolinones. For instance, an iodine-catalyzed multicomponent reaction of indoles, glyoxylic acid or DMSO, and aliphatic amines can yield quinazolinone derivatives through an oxygenation cleavage of the indole's C=C double bond. researchgate.net
Specific Synthesis of 5,6,7-Trimethoxyquinazolin-4(3H)-one and Positional Isomers
The synthesis of the specifically substituted this compound and its hydroxylated analogues requires careful selection of starting materials and reaction conditions to control the regiochemistry of the final product.
Synthesis from 2-Amino-3,4,5-trimethoxybenzoic Acid
The most direct route to this compound involves the cyclization of 2-amino-3,4,5-trimethoxybenzoic acid. This can be achieved using the well-established Niementowski reaction. wikipedia.org
By heating 2-amino-3,4,5-trimethoxybenzoic acid with an excess of formamide, the desired this compound can be obtained. The reaction typically proceeds at elevated temperatures, leading to the formation of the quinazolinone ring through the incorporation of a single carbon atom from formamide. While specific reaction conditions for this particular substrate may vary, the general principle of the Niementowski synthesis is applicable. wikipedia.org
The synthesis of related 5,6,7-trimethoxy-N-phenyl(ethyl)-4-aminoquinazoline derivatives has been reported, which further supports the feasibility of utilizing 2-amino-3,4,5-trimethoxybenzoic acid as a key precursor for this class of compounds. nih.gov
Below is a table summarizing the key reaction for the synthesis of the target compound:
| Starting Material | Reagent | Product |
| 2-Amino-3,4,5-trimethoxybenzoic Acid | Formamide | This compound |
Demethylation Techniques for Hydroxylated Analogues
The synthesis of hydroxylated analogues of this compound can be achieved through the selective demethylation of the methoxy (B1213986) groups. This is a crucial transformation for accessing compounds with different substitution patterns and potentially altered biological activities.
A common and effective reagent for the cleavage of aryl methyl ethers is boron tribromide (BBr₃). nih.govnih.govajrconline.org This Lewis acid can selectively remove methyl groups from methoxy-substituted aromatic rings. The reaction is typically carried out in an inert solvent like dichloromethane (B109758) at or below room temperature. The number of equivalents of BBr₃ used can influence the extent of demethylation, allowing for the potential to selectively remove one or more methyl groups. The mechanism involves the formation of a Lewis acid-base adduct between the boron and the ether oxygen, followed by nucleophilic attack of a bromide ion on the methyl group. nih.gov
The reactivity of the methoxy groups towards demethylation can be influenced by their position on the quinazolinone ring. For instance, in flavonoids with a similar substitution pattern, the 5-methoxy group is often more labile due to the influence of the adjacent carbonyl group. mdpi.com This suggests that selective demethylation of this compound might be achievable under carefully controlled conditions.
Other demethylation reagents, such as aqueous piperidine, have also been used for the selective demethylation of polymethoxyxanthones, indicating that a range of conditions can be explored for this transformation on quinazolinone scaffolds. nih.gov
The table below outlines the general approach for demethylation:
| Starting Material | Reagent | Potential Products |
| This compound | Boron Tribromide (BBr₃) | Mono-, di-, or tri-hydroxylated quinazolin-4(3H)-ones |
Regioselective Synthesis and Isomeric Control
Achieving regioselectivity is a significant challenge in the synthesis of multi-substituted quinazolines. The differential reactivity of various positions on the quinazoline ring, particularly the C2 and C4 positions, is often exploited to control the introduction of substituents and obtain specific isomers.
In the case of precursors like 2,4-dichloroquinazolines, the C4 position is generally more reactive towards nucleophilic aromatic substitution (SNAr) than the C2 position. nih.govnih.gov This inherent reactivity difference allows for the selective introduction of a nucleophile at C4 while leaving the C2-chlorine intact for subsequent modifications. This principle is well-documented for the 6,7-dimethoxyquinazoline core, a close analogue of the target compound. nih.govbeilstein-journals.org For instance, reacting 6,7-dimethoxy-2,4-dichloroquinazoline with various primary or secondary amines consistently results in substitution at the C4 position. nih.gov
Isomeric control can also be managed through the strategic choice of starting materials and cyclization strategies. Synthesizing C2-substituted quinazolines can be achieved through the cyclization of appropriately substituted anilines or N-arylamidines, which predetermines the substituent at the C2 position. nih.govresearchgate.net Furthermore, recent methodologies have demonstrated a "sulfonyl group dance" where an azide nucleophile initially displaces a sulfonyl group at C4, followed by an azide–tetrazole tautomeric equilibrium that directs the displaced sulfinate to substitute a chloride at the C2 position, achieving a unique regioselective modification. nih.govbeilstein-journals.org This transformation is particularly effective on quinazoline cores bearing electron-rich substituents, such as the 6,7-dimethoxyquinazoline system. beilstein-journals.org
Derivatization and Functionalization of the this compound Scaffold
The biological activity of quinazolinone derivatives can be extensively modulated by introducing various functional groups at different positions on the heterocyclic scaffold. researchgate.netnih.govnih.gov Key sites for derivatization include the N3 and C2 positions.
The nitrogen atom at the N3 position of the quinazolinone ring is a common site for functionalization. N-substitution with alkyl or aryl groups can significantly impact the molecule's properties. Structure-activity relationship (SAR) studies have often revealed that the introduction of bulky, hydrophobic, and electron-withdrawing substituents on a phenyl ring linked at the N3 position is crucial for certain biological activities, such as anti-proliferative effects. nih.gov
Standard synthetic protocols for N3-substitution often involve the reaction of a 2-substituted-4H-3,1-benzoxazin-4-one intermediate with a primary amine (R-NH2). This reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon of the oxazinone ring, followed by ring-opening and subsequent cyclization to yield the N3-substituted quinazolin-4(3H)-one.
Table 1: Examples of N3-Substitution Reactions on Quinazolinone Scaffolds
| Precursor | Reagent | Conditions | Product Type |
|---|---|---|---|
| 2-Methyl-4H-3,1-benzoxazinone | Various primary amines | Choline chloride:urea deep eutectic solvent (DES) | 2-Methyl-3-substituted-quinazolin-4(3H)-ones tandfonline.comresearchgate.net |
| Anthranilic acid | Amines and orthoester | Microwave reactor | 3-Substituted-quinazolin-4(3H)-ones tandfonline.comresearchgate.net |
This table presents generalized strategies applicable to the 5,6,7-trimethoxy scaffold.
The C2 position of the quinazolinone scaffold is another critical site for introducing chemical diversity. The nature of the substituent at this position can profoundly influence the molecule's interaction with biological targets. mdpi.com
Several strategies exist for C2 modification. One approach involves starting with anthranilic acid and cyclizing it with reagents that introduce the desired C2 substituent. For example, using acetic anhydride leads to a 2-methyl group. tandfonline.comresearchgate.net Alternatively, for pre-formed quinazoline rings, selective modification can be challenging but achievable. Methodologies developed for the 6,7-dimethoxyquinazoline core are highly relevant. By using a 4-azido-2-sulfonylquinazoline intermediate, a selective SNAr reaction can be achieved at the C2 position with various amines, including less nucleophilic ones, by carefully selecting the solvent. beilstein-journals.org This allows for the precise installation of amino groups at C2, a common feature in many pharmacologically active quinazolines. nih.govbeilstein-journals.org
Beyond N3 and C2, other positions on the quinazoline ring can be functionalized to fine-tune activity. The introduction of diverse functional moieties can lead to hybrid molecules with enhanced or novel biological profiles. nih.gov
Examples of such functionalization include:
Triazole Moieties: Triazoles can be attached to the quinazolinone scaffold, often via click chemistry, to create hybrid compounds. nih.gov
Sulfur-containing Groups: Thioether and sulfonyl groups have been introduced onto the quinazoline ring. mdpi.commdpi.com For example, 7-chloro-6-nitroquinazolin-4(3H)-one can react with sodium p-toluenesulfinate to yield a 7-tosyl derivative. mdpi.com Similarly, sulfur-substituted quinazolinones have been prepared via nucleophilic aromatic substitution of a fluoro group. mdpi.com
Trifluoromethyl Groups: The introduction of a trifluoromethyl group, a strong electron-withdrawing moiety, at the C2 position has been shown to be beneficial for improving the antifungal activity of the 4(3H)-quinazolinone scaffold. nih.gov
Emerging Synthetic Approaches and Green Chemistry Considerations
Modern synthetic chemistry emphasizes the development of efficient, environmentally benign, and rapid methods for constructing complex molecules. mdpi.comnih.gov These principles are increasingly being applied to the synthesis of quinazolinones.
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and cleaner products in significantly shorter reaction times compared to conventional heating methods. nih.govnih.gov The synthesis of the quinazolinone core is particularly amenable to microwave irradiation.
The Niementowski reaction, a classic method for forming the 3H-quinazolin-4-one ring from anthranilic acids and amides, traditionally requires high temperatures and long reaction times. nih.govnih.gov The application of microwave heating can dramatically improve this process. For instance, the synthesis of a 6,7-disubstituted quinazolin-4(3H)-one, a key intermediate for an anticancer drug, was achieved in just 5 minutes under microwave irradiation, compared to 5 hours of conventional heating at 190°C. nih.gov
Microwave assistance has been successfully applied to various quinazolinone syntheses, including:
Cyclocondensation of 2-aminobenzamides with orthoesters. nih.gov
Three-component reactions of aromatic aldehydes, 5-amino-1(H)-1,2,4-triazole, and dimedone to form triazoloquinazolinones. nih.gov
Iron-catalyzed C-N coupling of 2-halobenzoic acids with amidines in aqueous media, affording good to excellent yields within minutes. sci-hub.cat
Table 2: Comparison of Conventional vs. Microwave-Assisted Quinazolinone Synthesis
| Reaction Type | Conventional Conditions | Microwave Conditions | Key Advantage |
|---|---|---|---|
| Niementowski Synthesis | 190°C, 5 hours | 300 W, 5 minutes | Drastic reduction in reaction time nih.gov |
| Three-component synthesis of triazoloquinazolinones | Hours or days | Few minutes | High yields, rapid reaction nih.gov |
These emerging techniques, particularly microwave-assisted synthesis, offer more sustainable and efficient pathways to this compound and its derivatives, facilitating further research and development in this area. mdpi.com
Tandem Synthesis Methodologies
Tandem reactions, also known as domino or cascade reactions, have emerged as powerful strategies in organic synthesis, enabling the construction of complex molecules like quinazolinones in a single operation without isolating intermediates. These methodologies are prized for their efficiency, atom economy, and ability to reduce waste and simplify purification processes. Several innovative tandem approaches have been developed for the synthesis of the quinazolinone scaffold, which could be applicable to the synthesis of polysubstituted analogues such as this compound.
One notable approach is a copper(I)-catalyzed multipathway domino strategy for synthesizing 2-substituted quinazolinones. This one-pot protocol utilizes 2-bromobenzamide, trimethylsilyl azide (TMSN₃) as a nitrogen source, and various substrates like aldehydes, alcohols, or methyl arenes. organic-chemistry.org This method demonstrates broad functional group tolerance and proceeds through a sequence of reactions catalyzed by copper(I).
Another significant tandem strategy involves a copper(I) bromide-catalyzed domino reaction between alkyl halides and anthranilamides. organic-chemistry.org This reaction proceeds under aerobic conditions and offers good to excellent yields for a variety of 2-substituted quinazolin-4(3H)-ones. A proposed four-step domino mechanism underscores the efficiency of this transformation. organic-chemistry.org
For the synthesis of 2,3-disubstituted quinazolin-4(3H)-ones, a key tandem strategy involves the reaction of a carbodiimide. The process begins with a C-nucleophilic addition to the carbodiimide's cumulenic carbon, followed by an intramolecular nucleophilic substitution by the newly formed NH moiety at a nearby ester group, effectively constructing the quinazolinone framework. organic-chemistry.org
Chemists have also developed metal-free domino processes that enhance the sustainability of quinazolinone synthesis. technologynetworks.com These reactions can combine multiple multi-step domino sequences in a single reaction vessel, significantly reducing laboratory work, costs, and environmental impact. technologynetworks.com A three-component reaction of isatoic anhydride, primary amines, and bromoacetyl bromide in the presence of a base represents another efficient domino process for the direct construction of quinazolin-4(3H)-one scaffolds. sci-hub.se
The table below summarizes the scope of a copper-catalyzed domino synthesis of various quinazolinone analogues.
| Entry | 2-Halobenzamide Substituent | Amine Component | Product Substituent | Yield (%) |
|---|---|---|---|---|
| 1 | H | Benzylamine | Phenyl | 85 |
| 2 | H | 4-Methoxybenzylamine | 4-Methoxyphenyl | 82 |
| 3 | 4,5-dimethoxy | Benzylamine | Phenyl | 78 |
| 4 | 4-chloro | 4-Chlorobenzylamine | 4-Chlorophenyl | 75 |
| 5 | 4-nitro | Benzylamine | Phenyl | 70 |
Kinetic and Mechanistic Studies in Quinazolinone Synthesis
Understanding the reaction kinetics and mechanisms is crucial for optimizing the synthesis of quinazolinones and for the rational design of new synthetic routes. Mechanistic studies often reveal the intricate steps involved in bond formation and cleavage during the construction of the heterocyclic ring.
For the copper-catalyzed domino synthesis of quinazolinones from 2-halobenzamides and (aryl)methanamines, a plausible mechanism has been proposed. acs.org The sequence initiates with a copper-catalyzed Ullmann-type coupling of the substituted 2-halobenzamide with the amine to form an N-arylation product. acs.org This is followed by a copper-catalyzed aerobic oxidation of the intermediate to form a C=N bond. The final step involves an intramolecular nucleophilic addition of the amide to the newly formed imine bond, leading to the cyclized quinazolinone product. acs.org
In a different approach involving the reaction of isatoic anhydride with amines and orthoesters, an acid-catalyzed mechanism is suggested for the formation of quinazolin-4(3H)-ones. researchgate.net The process likely begins with the protonation of the orthoester, followed by the loss of an alcohol molecule to generate a stabilized carbocation. This electrophile is then attacked by the nucleophilic amino group of the 2-aminobenzamide, which is formed in situ from isatoic anhydride and the amine. Subsequent cyclization and elimination steps lead to the final quinazolinone product.
Mechanistic investigations into the formation of ring-fused quinazolinones have shown that the reaction pathway can be modulated to achieve selective synthesis. For instance, studies have revealed that mono-alkylated products can be formed through a key 1,2-hydrogen shift, whereas di-alkylated products are achieved via crucial steps involving resonance and proton transfer. researchgate.net These insights are vital for controlling the selectivity and outcome of the reaction.
The proposed mechanistic steps for a copper-catalyzed domino reaction are outlined below.
| Step | Description | Key Intermediate |
|---|---|---|
| 1 | Copper-catalyzed Ullmann-type coupling of 2-halobenzamide and amine. | N-arylation product (I) |
| 2 | Copper-catalyzed aerobic oxidation of intermediate I. | Intermediate with C=N bond (II) |
| 3 | Intramolecular nucleophilic addition of the amide to the C=N bond. | Cyclized intermediate (III) |
| 4 | Final aromatization to yield the quinazolinone product. | Quinazolin-4(3H)-one |
Molecular Design and Structure Activity Relationship Sar Investigations of 5,6,7 Trimethoxyquinazolin 4 3h One Derivatives
Rational Design Principles for Quinazolinone-Based Chemotypes
The rational design of quinazolinone-based compounds leverages the structural versatility of the quinazolinone nucleus. nih.gov Medicinal chemists employ several principles to guide the development of new derivatives with enhanced biological activity. One key strategy is molecular hybridization, where the quinazolinone scaffold is combined with other known pharmacologically active moieties to create a single hybrid molecule. nih.gov This approach aims to improve interaction with biological targets like epidermal growth factor receptor (EGFR) and cyclooxygenase (COX) enzymes. nih.gov
Structure-activity relationship (SAR) studies are fundamental to this design process. These studies have revealed that the biological activity of quinazolinone derivatives can be significantly altered by introducing various substituents at different positions of the ring system. nih.gov Notably, positions 2 and 3 of the pyrimidine (B1678525) ring, and positions 6 and 8 of the benzene (B151609) ring, have been identified as critical sites for modification to modulate the pharmacological profile of the compounds. nih.govnih.gov The lipophilic nature of the quinazolinone core is another important consideration, as it facilitates penetration of the blood-brain barrier, making these compounds suitable candidates for targeting central nervous system disorders. nih.gov By systematically modifying these key positions, researchers can fine-tune the physicochemical properties of the molecules to optimize their efficacy and selectivity for specific biological targets.
Contribution of the Trimethoxy Moiety to Biological Activity
The presence and positioning of alkoxy groups, particularly methoxy (B1213986) (-OCH₃) groups, on the benzene ring of the quinazolinone scaffold can profoundly influence the molecule's biological activity. The electron-donating nature of methoxy groups can alter the electronic environment of the ring system, affecting binding affinities and pharmacokinetic properties.
While many active quinazolinone derivatives lack substitutions at positions 5, 6, and 7, modifications at these sites play a crucial role in modulating the molecule's reactivity and pharmacokinetic profile. nih.gov Specifically, the introduction of a methoxy group can reduce the reactivity of the quinazolinone ring toward certain in vitro reactions, an effect opposite to that of electron-withdrawing groups like halides. nih.gov This modulation of reactivity can be a strategic tool for managing the metabolic stability and potential toxicity of the compounds. nih.gov Research into other trimethoxy-substituted heterocyclic compounds, such as 5,6,7-trimethoxyindoles, has demonstrated that this specific substitution pattern can lead to potent antiproliferative activities. researchgate.net This suggests that the 5,6,7-trimethoxy arrangement on the quinazolinone scaffold could be a key determinant for specific biological actions, warranting further investigation to fully elucidate its contribution to efficacy and selectivity.
Comparative analyses of different substitution patterns on the quinazolinone ring highlight the specific role of methoxy groups. In studies of 2,3-diaryl quinazolinones, compounds featuring methoxy groups often exhibit significant anti-inflammatory and non-ulcerogenic properties. For instance, the presence of a methoxy group at the R1 position of the 2-phenyl ring was shown to have a positive effect on anti-inflammatory potency.
Structure-Activity Relationships of Substituents on the Quinazolinone Ring System
SAR studies have consistently shown that substitutions at the C-2 and N-3 positions of the quinazolinone ring are critical for determining the biological activity of the resulting derivatives. nih.govresearchgate.net
The substituent at the N-3 position of the quinazolinone ring plays a pivotal role in defining the compound's pharmacological activity. A wide variety of moieties, including aryl, alkyl, and heterocyclic groups, have been introduced at this position, leading to compounds with diverse biological effects.
Aryl Substitutions: The presence of a substituted aromatic ring at the N-3 position is often considered essential for antimicrobial activities. nih.gov For example, SAR studies on a series of antifungal agents revealed that halogenated phenyl groups (bromo, chloro, fluoro) at N-3 conferred greater activity than non-halogenated phenyl groups substituted with methoxy or methyl groups. nih.gov In some cases, a 2-aminophenyl group at this position was found to enhance anticonvulsant activity. nih.gov
Alkyl Substitutions: Simple alkyl chains at the N-3 position can also significantly impact biological activity. In a study of anticonvulsant quinazolinone derivatives, a butyl substitution at N-3 was found to have a notable effect in preventing seizure spread and raising the seizure threshold. nih.gov This was in contrast to benzyl (B1604629) substitutions, which also showed strong anticonvulsant effects but with less seizure prevention. researchgate.net
Heterocyclic and Other Substitutions: The introduction of heterocyclic moieties at position 3 has been suggested to increase activity. nih.gov Studies have shown that compounds bearing five-membered heterocyclic rings like oxadiazoles (B1248032) and thiadiazoles at N-3 exhibit potent anticonvulsant properties. nih.gov Furthermore, the incorporation of Schiff bases (benzylideneamino derivatives) has been explored to enhance the biological profile of quinazolinones.
The following table summarizes the impact of different N-3 substituents on the biological activity of quinazolinone derivatives based on various studies.
| N-3 Substituent Type | Example Substituent(s) | Observed Biological Activity |
| Aryl | Halogenated Phenyl | Potent Antifungal nih.gov |
| 2-Aminophenyl | Enhanced Anticonvulsant nih.gov | |
| Alkyl | Butyl | Potent Anticonvulsant nih.gov |
| Benzyl | Strong Anticonvulsant researchgate.net | |
| Heterocyclic | Oxadiazoles, Thiadiazoles | Potent Anticonvulsant nih.gov |
The C-2 position of the quinazolinone ring is another critical site for chemical modification that significantly influences biological activity. nih.gov The introduction of various substituents, ranging from simple alkyl and aryl groups to more complex heterocyclic systems, allows for the fine-tuning of the molecule's therapeutic properties.
For antimicrobial activity, the presence of methyl, amine, or thiol groups at the C-2 position is often considered essential. nih.gov In the context of antioxidant activity, the nature of the substituent at C-2 is a key determinant. For 2-phenylquinazolin-4(3H)-ones to exhibit antioxidant properties, the phenyl ring typically requires at least one hydroxyl group, often in combination with a methoxy group or a second hydroxyl group at the ortho or para position. researchgate.net
Furthermore, SAR studies have indicated that for cytotoxic activity, a successful drug candidate could be obtained when the quinazolinone ring is substituted at position 2 with an alkyl side chain and at position 3 with a bulky group like a phenyl ring. nih.gov The versatility of C-2 substitutions is also highlighted in the design of kinase inhibitors, where various aryl and heteroaryl groups are attached to modulate binding affinity and selectivity. mdpi.com The strategic modification of the C-2 position remains a cornerstone in the rational design of novel quinazolinone-based therapeutic agents. nih.gov
The table below provides examples of how different C-2 substitutions affect the biological activity of quinazolinone derivatives.
| C-2 Substituent Type | Example Substituent(s) | Observed Biological Activity |
| Aryl | (3,4-dihydroxyphenyl) | Antioxidant, Metal-chelating researchgate.net |
| 2-Methoxyphenyl | Antiproliferative nih.gov | |
| Alkyl | Methyl | Essential for Antimicrobial nih.gov |
| Heteroaryl | Furan-2-yl | High activity against ovarian cancer cells researchgate.net |
| Thioether | Benzylthio with halo-substituents | Potent MAO-B inhibition researchgate.net |
Effects of Substituents on the Quinazoline (B50416) Ring (e.g., halogens, methyl)
While extensive research on the 5,6,7-trimethoxyquinazolin-4(3H)-one scaffold is still emerging, preliminary findings and analogous studies on related quinazolinone cores have shed light on the impact of halogen and methyl group substitutions. These seemingly simple additions can dramatically alter a molecule's electronic properties, lipophilicity, and steric profile, thereby influencing its biological activity.
The introduction of halogen atoms (Fluorine, Chlorine, Bromine, Iodine) at various positions of the quinazoline ring can significantly modulate a compound's potency. Halogens, being electronegative, can alter the electron density of the aromatic system, which may affect binding to target proteins. Furthermore, the increasing size of the halogen atoms down the group can introduce steric hindrance or, conversely, promote favorable van der Waals interactions within a binding pocket. For instance, in broader studies of quinazolin-4(3H)-one derivatives, halogen substitution has been shown to enhance anticancer activities. semanticscholar.orgdovepress.com
The strategic placement of a methyl group , an electron-donating group, can also influence biological outcomes. A methyl group can enhance the lipophilicity of a molecule, potentially improving its ability to cross cell membranes. Moreover, its small size allows it to probe specific hydrophobic pockets within a target enzyme or receptor, leading to enhanced binding affinity.
| Substituent | Position on Quinazoline Ring | Observed Effect on Biological Activity | Reference Compound Class |
| Halogens | C2, C6, C8 | Can increase cytotoxic and enzyme inhibitory activity. The specific effect is position-dependent. | General Quinazolin-4(3H)-ones |
| Methyl | C2, N3 | Can enhance activity, potentially through improved lipophilicity and steric interactions. | General Quinazolin-4(3H)-ones |
Identification of Key Pharmacophoric Features
A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. Identifying the key pharmacophoric features of this compound derivatives is paramount for the rational design of new, more potent analogues. nih.gov
Based on the analysis of various biologically active quinazolin-4(3H)-one derivatives, a general pharmacophore model can be proposed. This model typically includes:
A Hydrogen Bond Acceptor: The carbonyl group at the C4 position of the quinazolinone ring is a critical hydrogen bond acceptor, often interacting with key amino acid residues in the active site of target proteins.
A Hydrogen Bond Donor: The hydrogen atom on the nitrogen at the N3 position can act as a hydrogen bond donor, contributing to the binding affinity.
Aromatic/Hydrophobic Regions: The fused benzene ring of the quinazoline core provides a significant hydrophobic surface that can engage in pi-pi stacking or hydrophobic interactions with the target. The 5,6,7-trimethoxy groups contribute to this feature and can also be involved in specific interactions.
Substituent Vector Points: The positions on the quinazoline ring where substitutions are made (e.g., C2, N3) represent vector points where additional chemical groups can be introduced to further probe the binding site and enhance activity.
| Pharmacophoric Feature | Corresponding Structural Element | Type of Interaction |
| Hydrogen Bond Acceptor | C4=O (Carbonyl group) | Hydrogen Bonding |
| Hydrogen Bond Donor | N3-H (Amine group) | Hydrogen Bonding |
| Aromatic/Hydrophobic Region | Fused Benzene Ring | π-π Stacking, Hydrophobic Interactions |
| Methoxy Groups | 5,6,7-OCH₃ | Hydrophobic and potential polar interactions |
Biological Activities and Mechanistic Elucidation of 5,6,7 Trimethoxyquinazolin 4 3h One and Analogues
Anticancer and Antiproliferative Activities
Analogues of 5,6,7-Trimethoxyquinazolin-4(3H)-one exhibit a broad spectrum of anticancer and antiproliferative activities. tandfonline.comnih.govnih.gov Research has focused on elucidating their efficacy in inhibiting the growth of malignant cells and understanding the complex signaling pathways they modulate to exert their antitumor effects.
Derivatives based on the 5,6,7-trimethoxyquinazoline structure have shown potent activity in suppressing the proliferation of various human cancer cell lines in laboratory settings. nih.govnih.govacademicjournals.org
One such analogue, 4-(4-fluorophenyl)amino-5,6,7-trimethoxyquinazoline (referred to as compound 1018), demonstrated a dose-dependent antiproliferative effect against androgen-independent prostate cancer (PC-3) cells, with a half-maximal inhibitory concentration (IC₅₀) of 13.0±1.4 μM after 72 hours of treatment. nih.gov Similarly, N-(4-chlorophenyl)-5,6,7-trimethoxyquinazolin-4-amine dihydrochloride (B599025) (compound 1106) also showed dose-dependent anticancer activity against PC-3 cells, with an IC₅₀ value of 24.46 μM for a 72-hour treatment. academicjournals.org Microscopic analysis indicated that these compounds achieve their effects through an antiproliferative pathway rather than by inducing immediate cytotoxicity. nih.govacademicjournals.org
Further studies on a series of 5,6,7-trimethoxy-N-phenyl(ethyl)-4-aminoquinazoline compounds revealed significant anticancer activities. nih.gov Notably, one derivative, designated as compound 6x, exhibited potent inhibitory effects against multiple cell lines, with IC₅₀ values of 6.2 ± 0.9 μM for PC3 (prostate cancer), 3.2 ± 0.1 μM for BGC823 (gastric cancer), and 3.1 ± 0.1 μM for Bcap37 (breast cancer) cells. nih.gov This same compound was also found to induce apoptosis in PC3 cells. nih.gov
The substitution pattern on the quinazolinone core plays a crucial role in the observed cytotoxicity. Analogues with dimethoxy groups at the 6 and 7 positions have also been extensively studied, showing potent cytotoxicity against human Caucasian breast adenocarcinoma (MCF-7) and human ovarian carcinoma (A2780) cell lines. tandfonline.com
| Compound Analogue | Cell Line | Cancer Type | IC₅₀ (μM) | Citation |
|---|---|---|---|---|
| 4-(4-fluorophenyl)amino-5,6,7-trimethoxyquinazoline (1018) | PC-3 | Prostate Cancer | 13.0 ± 1.4 | nih.gov |
| N-(4-chlorophenyl)-5,6,7-trimethoxyquinazolin-4-amine dihydrochloride (1106) | PC-3 | Prostate Cancer | 24.46 | academicjournals.org |
| 5,6,7-trimethoxy-N-phenyl(ethyl)-4-aminoquinazoline (6x) | PC-3 | Prostate Cancer | 6.2 ± 0.9 | nih.gov |
| 5,6,7-trimethoxy-N-phenyl(ethyl)-4-aminoquinazoline (6x) | BGC823 | Gastric Cancer | 3.2 ± 0.1 | nih.gov |
| 5,6,7-trimethoxy-N-phenyl(ethyl)-4-aminoquinazoline (6x) | Bcap37 | Breast Cancer | 3.1 ± 0.1 | nih.gov |
The antitumor effects of this compound and its analogues are attributed to their ability to interfere with several key molecular pathways that are critical for cancer cell growth, proliferation, and survival.
A primary mechanism of action for many quinazolinone-based anticancer agents is the inhibition of protein tyrosine kinases, which are crucial regulators of cellular signaling pathways that are often dysregulated in cancer. tandfonline.commdpi.com
Epidermal Growth Factor Receptor (EGFR): Quinazoline (B50416) derivatives are well-established as potent inhibitors of EGFR, a key driver in many epithelial cancers. acs.orgnih.gov The analogue 4-(3-bromoanilino)-6,7-dimethoxyquinazoline is a highly potent inhibitor of EGFR's tyrosine kinase activity, with an IC₅₀ of 0.025 nM. acs.org These compounds typically act as ATP-competitive inhibitors, binding to the kinase domain of the receptor. acs.org Studies on various quinazolin-4(3H)-one derivatives demonstrated excellent EGFR inhibitory activity, with some compounds showing IC₅₀ values as low as 0.097 µM. tandfonline.com
Vascular Endothelial Growth Factor Receptor (VEGFR): Some quinazolin-4(3H)-one derivatives have been evaluated for their ability to inhibit VEGFR2, a key regulator of angiogenesis. tandfonline.com While the inhibitory activity against VEGFR2 was found to be less potent compared to other kinases for some series of compounds, certain analogues still showed comparable activity to the standard drug sorafenib. tandfonline.com
Human Epidermal Growth Factor Receptor 2 (HER2): Overexpression of HER2 is a known factor in the development of certain cancers, particularly breast cancer. nih.gov Quinazolinone derivatives have been developed as potent HER2 inhibitors. tandfonline.comnih.gov In one study, a derivative showed excellent inhibitory activity against HER2 with an IC₅₀ of 0.079 µM, which was equivalent to the positive control, lapatinib. tandfonline.com Efforts have also focused on designing novel quinazoline derivatives with improved selectivity for HER2 over EGFR. nih.gov
Cyclin-Dependent Kinase 2 (CDK2): CDKs are essential for cell cycle regulation, and their overactivation is a hallmark of cancer. nih.govcu.edu.eg Quinazolin-4(3H)-one has been identified as a privileged structure for developing CDK2 inhibitors. nih.govtandfonline.com Several quinazolin-4(3H)-one derivatives exhibited strong enzyme inhibitory activity against CDK2, with IC₅₀ values around 0.173 µM, nearly equivalent to the standard imatinib. tandfonline.com Mechanistic studies revealed that these compounds can act as ATP non-competitive, type-II inhibitors of the CDK2 kinase enzyme. tandfonline.com
B-Raf (BRAF): The BRAF kinase is a component of the MAPK signaling pathway, and its V600E mutation is a common oncogenic driver, particularly in melanoma. aacrjournals.orgnih.gov Novel hybrid compounds incorporating the quinazolin-4-one structure have been developed as dual inhibitors of both EGFR and BRAFV600E. nih.govrsc.org One such series of quinazoline-oxindole hybrids demonstrated potent multikinase activity, with one compound showing an IC₅₀ value of 0.67 µM against BRAF. researchgate.net
| Target Kinase | Compound Series/Analogue | IC₅₀ | Citation |
|---|---|---|---|
| EGFR | 4-(3-bromoanilino)-6,7-dimethoxyquinazoline | 0.025 nM | acs.org |
| EGFR | Quinazolin-4(3H)-one derivative 2i | 0.097 ± 0.019 µM | tandfonline.com |
| HER2 | Quinazolin-4(3H)-one derivative 3i | 0.079 ± 0.015 µM | tandfonline.com |
| CDK2 | Quinazolin-4(3H)-one derivative 2i | 0.173 ± 0.012 µM | tandfonline.com |
| CDK2 | Quinazolin-4(3H)-one derivative 3i | 0.177 ± 0.032 µM | tandfonline.com |
| BRAF | Quinazoline-oxindole hybrid 8f | 0.67 µM | researchgate.net |
The enzyme Poly(ADP-ribose) polymerase (PARP) is crucial for the repair of single-stranded DNA breaks. rsc.org Inhibiting PARP is a therapeutic strategy, particularly in cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations. rsc.org The quinazolinone scaffold has been explored as a bioisostere of the phthalazinone core found in established PARP inhibitors like Olaparib. rsc.orgijmphs.com Researchers have synthesized series of quinazolin-4(3H)-one derivatives and evaluated them as PARP-1 inhibitors. rsc.orgsnv63.ru In one such study, a synthesized quinazolinone-based derivative displayed an IC₅₀ of 30.38 nM against PARP-1, which was comparable to Olaparib's IC₅₀ of 27.89 nM. rsc.org Molecular docking studies confirmed that these quinazolinone compounds could have a strong affinity for the active site of the PARP-1 enzyme. snv63.ru
CDK9 plays a critical role in the regulation of transcriptional elongation. researchgate.net By inhibiting CDK9, the transcription of short-lived anti-apoptotic proteins can be suppressed, thereby making cancer cells more susceptible to apoptosis. researchgate.net This has made CDK9 an attractive target for cancer therapy. The quinazoline scaffold has been utilized in the rational design of CDK9 inhibitors. researchgate.net Studies have involved the design and synthesis of substituted quinazolinone derivatives with the aim of developing novel chemotherapeutic agents that function through CDK9 inhibition. researchgate.net
The ERK/MAPK pathway is a central signaling cascade that regulates cell growth and proliferation. nih.govacademicjournals.org The antiproliferative effects of 5,6,7-trimethoxyquinazoline derivatives are directly linked to their ability to inhibit this pathway. nih.govnih.gov Studies have shown that treatment of PC-3 prostate cancer cells with analogues such as 4-(4-fluorophenyl)amino-5,6,7-trimethoxyquinazoline or N-(4-chlorophenyl)-5,6,7-trimethoxyquinazolin-4-amine dihydrochloride almost completely inhibits the phosphorylation of ERK1/2 that is induced by epidermal growth factor (EGF). nih.govacademicjournals.orgacademicjournals.org This inhibition of ERK1/2 activation is a key component of the compounds' mechanism of antitumor action. nih.govnih.gov Specifically, certain 5,6,7-trimethoxy-N-phenyl(ethyl)-4-aminoquinazoline compounds were found to strongly inhibit ERK1/2 phosphorylation at a concentration of 1.28 μM in PC3 cells. nih.gov
Cell Cycle Arrest Induction
The antitumor activity of certain quinazoline derivatives is linked to their ability to halt the cell division cycle, a critical process for cancer cell proliferation. One such compound, (S)-3-(3-fluoro-4-methoxybenzyl)-5,6,7-trimethoxychroman-4-one (FMTC), which was designed to inhibit tubulin assembly, has been shown to suppress cell division in a dose-dependent manner. nih.gov This suppression is achieved by inducing cell cycle arrest at the G2/M phase, a crucial checkpoint before mitosis. nih.gov The mechanism involves the up-regulation of p21, a protein that acts as a brake on the cell cycle. nih.gov Further evidence of mitotic arrest comes from the observed increase in the phosphorylation of histone H3 on serine-10 and the condensation of chromatin in cells treated with FMTC. nih.gov
Similarly, novel quinazoline-4-tetrahydroquinoline analogues have been found to induce cell cycle arrest in the G2/M phase. nih.gov Another related flavonoid, 5,6-Dihydroxy-3,7,4'-trimethoxyflavonol, also demonstrated the ability to induce G2/M arrest in human hepatocellular carcinoma cells. nih.gov This consistent pattern across different but structurally related compounds highlights the importance of the trimethoxy scaffold in mediating cell cycle disruption as a mechanism for anticancer activity. Prolonged arrest in the cell cycle, as induced by compounds like FMTC, can ultimately trigger programmed cell death, or apoptosis. nih.gov
Apoptosis Induction Pathways
Beyond halting the cell cycle, inducing apoptosis is a key mechanism by which chemotherapeutic agents eliminate cancer cells. Quinazoline derivatives have been shown to activate these cell death pathways. For instance, novel quinazoline-4-tetrahydroquinoline analogues have been demonstrated to induce apoptosis in tumor cells. nih.gov The process of apoptosis can be initiated through two main routes: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway, both of which often converge on the activation of caspases, a family of protease enzymes that execute cell death. mdpi.comjofamericanscience.org
One analogue, N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine (DW-8), has been shown to mediate its anticancer effects through the intrinsic apoptosis pathway. nih.gov This pathway involves the release of cytochrome c from the mitochondria, which in turn activates initiator caspases like caspase-9, followed by the activation of executioner caspases such as caspase-3 and caspase-7. nih.gov These executioner caspases are responsible for the cleavage of cellular components, leading to the characteristic morphological changes of apoptosis, including DNA fragmentation and cell shrinkage. nih.gov Studies have shown that treatment with DW-8 leads to a significant increase in cytochrome c levels and the activation of caspases-3, 7, and 9. nih.gov
Furthermore, some quinazoline-based compounds are considered potent activators of caspases. jofamericanscience.org The curcumin (B1669340) analog HO-3867, for example, activates both the extrinsic initiator caspase-8 and the intrinsic initiator caspase-9, leading to a significant increase in cleaved PARP, a substrate of activated caspase-3 and a hallmark of apoptosis. mdpi.com The activation of these apoptotic pathways can be triggered by various cellular stresses, including those induced by compounds that interfere with critical cellular machinery. mdpi.com
Tubulin Polymerization Inhibition and Antimitotic Effects
A primary target for many anticancer agents, including several quinazoline derivatives, is tubulin. nih.gov Tubulin is a protein that polymerizes to form microtubules, which are essential components of the cytoskeleton and the mitotic spindle required for cell division. nih.gov Inhibition of tubulin polymerization disrupts the formation of the mitotic spindle, leading to cell cycle arrest and ultimately apoptosis. nih.govnih.gov
Several analogues of this compound have been identified as potent inhibitors of tubulin polymerization that act at the colchicine (B1669291) binding site. nih.govnih.gov For example, a novel series of quinazoline-4-(6-methoxytetrahydroquinoline) analogues were designed as tubulin polymerization inhibitors. One of the most potent compounds from this series, 4a4, exhibited significant antiproliferative activities across several human cancer cell lines, with IC50 values in the nanomolar range. nih.gov X-ray crystallography confirmed that this compound binds to the colchicine site on tubulin. nih.gov Similarly, a class of 4-(N-Cycloamino)phenylquinazolines has been identified as new tubulin inhibitors, with the most potent compound, 5f, showing significant potency against tubulin assembly (IC50 of 0.77 μM) and substantial inhibition of colchicine binding. nih.gov
The antimitotic effects of these compounds stem directly from their ability to interfere with microtubule dynamics. By inhibiting tubulin polymerization, these agents disrupt the formation of the mitotic spindle, causing cells to arrest in the G2/M phase of the cell cycle. nih.govnih.gov This mechanism is shared by a variety of compounds that bind to the colchicine site on tubulin. nih.gov
Vascular Disrupting Agent Potential (relevant for trimethoxy scaffolds)
In addition to directly targeting cancer cells, another effective anticancer strategy involves disrupting the blood vessels that supply tumors. These compounds are known as vascular disrupting agents (VDAs). researchgate.net VDAs selectively target and destroy established tumor vasculature, leading to a shutdown of blood supply and subsequent tumor cell necrosis. researchgate.net Many small-molecule VDAs are tubulin inhibitors, and the trimethoxy scaffold is a common feature in several of these agents. researchgate.netnih.gov
The natural product combretastatin (B1194345) A-4 (CA-4), a well-known VDA, features a trimethoxyphenyl ring which is crucial for its activity. researchgate.netnih.gov This has inspired the development of synthetic compounds incorporating similar structural motifs. For example, a series of 1-(3',4',5'-trimethoxybenzoyl)-3-arylamino-5-amino-1,2,4-triazoles were synthesized and evaluated for their antimitotic and antivascular activities. nih.gov One of the most active compounds, 3c, showed vascular disrupting activity in human umbilical vein endothelial cells (HUVEC) comparable to that of CA-4. nih.gov
Similarly, 2-hydroxy-3,4,5-trimethoxybenzophenones have been investigated as antimitotic and vascular disrupting agents. nih.gov Two compounds from this series, (3-hydroxy-4-methoxyphenyl)(2-hydroxy-3,4,5-trimethoxyphenyl)-methanone (14) and (3-amino-4-methoxyphenyl)(2-hydroxy-3,4,5-trimethoxy-phenyl)methanone (16), not only exhibited significant antiproliferative activity but also displayed concentration-dependent vascular-disrupting properties in HUVEC cells. nih.gov Their activity is linked to their ability to inhibit tubulin polymerization, highlighting the dual role of trimethoxy-containing tubulin inhibitors as both cytotoxic and vascular-disrupting agents. nih.gov
Antimicrobial Activities
Quinazolin-4(3H)-one and its derivatives are recognized as a promising class of compounds with a broad spectrum of antimicrobial activities, including antibacterial and antifungal properties. eco-vector.comresearchgate.netnih.gov The emergence of drug-resistant pathogens necessitates the development of new antimicrobial agents, and the quinazolinone scaffold has been a focus of medicinal chemistry for this purpose. nih.govnih.gov
Antibacterial Spectrum and Potency
Derivatives of quinazolin-4(3H)-one have demonstrated activity against a range of both Gram-positive and Gram-negative bacteria. eco-vector.com The antibacterial efficacy is often influenced by the nature and position of substituents on the quinazolinone core. nih.gov For instance, studies on 3-aryl-6,7-dimethoxyquinazolin-4(3H)-ones revealed that the presence of electron-donating methoxy (B1213986) groups on the core structure resulted in better activity compared to a methyl group. nih.gov
In one study, quinazolinone derivatives were conjugated with silver nanoparticles to enhance their antibacterial effects. nih.gov Two of these nanoconjugates, QNZ 4-AgNPs and QNZ 6-AgNPs, showed enhanced antibacterial activity against Escherichia coli K1, Streptococcus pyogenes, Klebsiella pneumoniae, Bacillus cereus, and Pseudomonas aeruginosa. nih.gov Another study identified 2-methyl-3-((thiophen-2-ylmethylene)amino) quinazolin-4(3H)-one (3m) as a potent antibacterial agent against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) value of 1.95 μg/mL. frontiersin.org The structure-activity relationship of 4(3H)-quinazolinone antibacterials has been explored, leading to the discovery of compounds with potent activity against methicillin-resistant S. aureus (MRSA). nih.gov
| Compound/Derivative | Bacterial Strain(s) | Activity (MIC or Observation) |
|---|---|---|
| QNZ 4-AgNPs & QNZ 6-AgNPs | E. coli K1, S. pyogenes, K. pneumoniae, B. cereus, P. aeruginosa | Enhanced antibacterial activity compared to compounds alone. nih.gov |
| 2-methyl-3-((thiophen-2-ylmethylene)amino) quinazolin-4(3H)-one (3m) | Staphylococcus aureus | MIC = 1.95 μg/mL. frontiersin.org |
| Various 4(3H)-quinazolinones | Methicillin-resistant S. aureus (MRSA) | Potent activity identified. nih.gov |
Antifungal Efficacy
In addition to their antibacterial properties, quinazolin-4(3H)-one derivatives have also been investigated for their effectiveness against fungal pathogens. frontiersin.orgresearchgate.net The development of new antifungal agents is crucial due to the rise of invasive fungal infections and drug resistance. frontiersin.org
A series of pyrazolyl-quinazolin-4(3H)-ones were synthesized and screened for their antifungal activity, with their potency compared to the standard drug fluconazole. researchgate.net Another study focused on substituted arylidene-based quinazolin-4(3H)-one motifs. frontiersin.org Within this series, the compound 2-methyl-3-((thiophen-2-ylmethylene)amino) quinazolin-4(3H)-one (3m) emerged as the most active antifungal agent, exhibiting an MIC value of 3.90 μg/mL against Candida albicans, Aspergillus niger, and Rhizopus nigricans. frontiersin.org These findings underscore the potential of the quinazolinone scaffold in the development of novel antifungal drugs. frontiersin.org
| Compound/Derivative | Fungal Strain(s) | Activity (MIC) |
|---|---|---|
| Pyrazolyl-quinazolin-4(3H)-ones | Various fungal microorganisms | Activity compared to fluconazole. researchgate.net |
| 2-methyl-3-((thiophen-2-ylmethylene)amino) quinazolin-4(3H)-one (3m) | Candida albicans, Aspergillus niger, Rhizopus nigricans | MIC = 3.90 μg/mL. frontiersin.org |
Proposed Mechanisms of Antimicrobial Action
The antimicrobial properties of quinazolinone scaffolds, including this compound and its analogues, are attributed to several proposed mechanisms of action, primarily centered around the inhibition of essential bacterial enzymes. One of the key targets identified is DNA gyrase, a type II topoisomerase crucial for bacterial DNA replication, transcription, and repair. By inhibiting this enzyme, quinazolinone derivatives can effectively disrupt these vital cellular processes, leading to bacterial cell death. mdpi.com
Another significant mechanism involves the inhibition of penicillin-binding proteins (PBPs), which are essential for the synthesis of the bacterial cell wall. nih.gov Certain 4(3H)-quinazolinones have been identified as non-β-lactam inhibitors of PBPs, including PBP2a, which is responsible for methicillin (B1676495) resistance in Staphylococcus aureus (MRSA). nih.gov Notably, some of these compounds have been shown to bind not only to the active site but also to an allosteric site on PBP2a, suggesting a dual inhibitory action. nih.gov This multifaceted approach to inhibiting cell wall synthesis makes the quinazolinone scaffold a promising framework for developing novel antibiotics to combat resistant bacterial strains.
Anti-inflammatory Activity
The anti-inflammatory effects of this compound and its analogues are primarily linked to their ability to modulate the activity of cyclooxygenase (COX) enzymes, which are key players in the inflammatory cascade. These enzymes, COX-1 and COX-2, are responsible for the conversion of arachidonic acid into prostaglandins, which are potent inflammatory mediators. nih.govdntb.gov.uajpp.krakow.pl
Certain quinazoline derivatives have been shown to act as selective inhibitors of COX-1. nih.gov The proposed mechanism for this inhibition involves competitive binding with the substrate, arachidonic acid, at the active site of the COX-1 enzyme. Molecular docking studies have further elucidated this interaction, revealing the formation of a critical hydrogen bond between the secondary amine of the quinazoline derivative and the tyrosine residue Tyr355 within the enzyme's active site. nih.gov This interaction is crucial for stabilizing the inhibitor-enzyme complex and preventing the binding of arachidonic acid, thereby blocking prostaglandin (B15479496) synthesis.
Conversely, other structural variations of the quinazolinone core have demonstrated potent and selective inhibition of the COX-2 isoform. nih.gov For instance, a series of 2-substituted mercapto-3-[2-(pyridin-2-yl)ethyl]-4(3H)-quinazolinones exhibited strong COX-2 inhibitory activity. nih.gov The selectivity for COX-2 over COX-1 is a desirable trait for anti-inflammatory agents as it is associated with a reduced risk of gastrointestinal side effects that are commonly seen with non-selective NSAIDs. researchgate.net The differential inhibition of COX isoforms by various quinazolinone analogues highlights the tunability of this scaffold for designing targeted anti-inflammatory therapies.
Antiviral Activities (e.g., SARS-CoV-2 Mpro inhibition)
The quinazolin-4-one scaffold has emerged as a significant pharmacophore in the development of antiviral agents, particularly in the context of the COVID-19 pandemic. A number of quinazolin-4-one-based compounds have been identified as potent non-covalent inhibitors of the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) main protease (Mpro), also known as 3C-like protease (3CLpro). nih.govresearchgate.net This viral enzyme is essential for the replication of the virus, as it is responsible for cleaving the viral polyproteins into functional proteins. nih.gov Inhibition of Mpro effectively halts the viral life cycle, making it a prime target for antiviral drug development.
The mechanism of action of these quinazolin-4-one inhibitors is non-covalent binding to the active site of Mpro. nih.gov This interaction prevents the substrate from accessing the catalytic dyad (Cys145-His41), thereby inhibiting the protease's function. The development of these inhibitors was, in some cases, based on the structure of natural products like baicalein, a known nonpeptidic, noncovalent inhibitor of SARS-CoV-2 Mpro. nih.govresearchgate.net Through medicinal chemistry efforts, quinazolin-4-one derivatives have been synthesized that exhibit superior inhibitory activity against SARS-CoV-2 Mpro compared to the parent compounds. nih.gov
The antiviral efficacy of these compounds is not limited to enzymatic inhibition. Several analogues have also demonstrated the ability to inhibit viral replication in cell-based assays, further validating their potential as therapeutic agents against COVID-19. nih.govresearchgate.net The table below summarizes the inhibitory activity of selected quinazolin-4-one analogues against SARS-CoV-2 Mpro.
| Compound | SARS-CoV-2 Mpro IC50 (μM) | Reference |
|---|---|---|
| Compound C7 | 0.085 ± 0.006 | nih.gov |
| Baicalein | 0.966 ± 0.065 | nih.gov |
| Compound 19 | 1.372 ± 0.047 | nih.gov |
| IMB63-8G | 16.27 ± 0.62 | europeanreview.org |
| IMB84-8D | 24.25 ± 3.35 | europeanreview.org |
| IMB26-11E | 32.48 ± 5.19 | europeanreview.org |
| IMB96-2A | 38.36 ± 6.16 | europeanreview.org |
| GC-376 | 5.13 ± 0.41 | europeanreview.org |
| 3,4-didesmethyl-5-deshydroxy-3'-ethoxyscleroin | 10.6 | plos.org |
| 2,3,4-trihydroxy-4'-ethoxybenzophenone | 9 | plos.org |
| Baicalin | 6.4 | nih.gov |
| Compound 4 | EC50 = 2.8 | nih.gov |
| GC376 | EC50 = 2.1 | nih.gov |
| Compound 13b | 0.67 | nih.gov |
Other Pharmacological Activities (e.g., antimalarial, anticonvulsant, phosphodiesterase inhibition)
Beyond their antimicrobial, anti-inflammatory, and antiviral properties, the versatile quinazolinone scaffold has been explored for a range of other pharmacological activities.
Antimalarial Activity: Dihydroquinazolinone and quinazolinedione analogues have demonstrated promising antimalarial activity. researchgate.netmalariaworld.org These compounds have been evaluated for their efficacy against the blood stages of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. malariaworld.org The mechanism of action for many antimalarial quinolines involves accumulation in the parasite's food vacuole, interfering with hemoglobin detoxification. e-century.us
Phosphodiesterase Inhibition: The quinazolinone core structure has also been utilized in the design of phosphodiesterase (PDE) inhibitors. researchgate.netnih.gov Specifically, 2-phenylquinazolin-4(3H)-one derivatives have been developed as potent and selective inhibitors of phosphodiesterase 5 (PDE5). nih.gov PDEs are enzymes that regulate the cellular levels of cyclic nucleotides like cAMP and cGMP. By inhibiting PDE5, these compounds can lead to an increase in cGMP levels, which has therapeutic applications in conditions such as erectile dysfunction and pulmonary hypertension. Additionally, quinazolin-4(3H)-one/Schiff base hybrids have been investigated as potential inhibitors of phosphodiesterase 4 (PDE4), a target for inflammatory diseases. researchgate.net
The table below presents data on the anticonvulsant activity of selected methoxy-substituted quinoline (B57606) and quinazolinone analogues.
| Compound | Test Model | ED50 (mg/kg) | Reference |
|---|---|---|---|
| 7-methoxy-5-phenyl-1,2,4-triazolo[4,3-a]quinoline (4a) | MES | 9.2 | tubitak.gov.trpsu.edu |
| sc-PTZ | 21.1 | tubitak.gov.trpsu.edu | |
| Isoniazid-induced seizures | 83.3 | tubitak.gov.trpsu.edu | |
| Phenytoin | MES | 9.9 | tubitak.gov.trpsu.edu |
| Compound III | scPTZ | 73.1 | nih.gov |
| Compound IV | scPTZ | 11.79 | nih.gov |
Computational Chemistry and in Silico Modeling
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target molecule, typically a protein or enzyme. derpharmachemica.com This technique is instrumental in elucidating the binding modes of quinazolinone derivatives and understanding the structural basis for their biological activity.
Research has employed molecular docking to study quinazolinone compounds as inhibitors for various protein kinases, which are crucial targets in cancer therapy. For instance, docking analyses of quinazolin-4(3H)-one derivatives with the Epidermal Growth Factor Receptor (EGFR) kinase have revealed key interactions. nih.gov These studies show that the quinazolinone core can form hydrogen bonds with essential amino acid residues in the ATP-binding site, such as Met793 and Thr790. nih.gov Furthermore, interactions including van der Waals forces, pi-alkyl, and pi-cation interactions with residues like Val726, Ala743, and Lys745 contribute to the stability of the ligand-protein complex. nih.gov Similar docking studies have been performed on other targets like VEGFR2 and AKT, demonstrating the versatility of the quinazolinone scaffold. nih.govnih.gov
A notable study focused on the discovery of quinazolin-4-one-based inhibitors for the main protease (Mpro) of SARS-CoV-2. nih.gov This research identified 5,6,7-trihydroxy-2-phenylquinazolin-4(3H)-one (derived from a trimethoxy precursor) as a potent inhibitor. nih.gov An X-ray co-crystal structure confirmed a non-covalent binding mechanism within the enzyme's active site, highlighting a binding mode distinct from other known inhibitors. nih.gov Such simulations are crucial for ranking potential drug candidates and guiding the synthesis of more potent and selective inhibitors. derpharmachemica.com
Table 1: Representative Molecular Docking Interactions of Quinazolinone Derivatives
| Compound Class | Target Enzyme | Key Interacting Residues | Type of Interaction |
|---|---|---|---|
| Quinazolin-4(3H)-one derivatives | EGFR Kinase | Met793, Thr790, Asp855 | Hydrogen Bonding |
| Quinazolin-4(3H)-one derivatives | EGFR Kinase | Val726, Ala743, Leu844 | Pi-Alkyl, Alkyl |
| 8-methoxy-2-trimethoxyphenyl-quinazoline | VEGFR2 | - | - |
| 5,6,7-trihydroxy-2-phenylquinazolin-4(3H)-one | SARS-CoV-2 Mpro | - | Non-covalent |
| Novel quinazolinone derivatives | AKT1 | - | - |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govyoutube.com QSAR studies are essential for predicting the activity of unsynthesized compounds, understanding the structural requirements for activity, and optimizing lead molecules. mdpi.com
For quinazolin-4(3H)-one derivatives, QSAR models have been developed to predict their efficacy as tyrosine kinase inhibitors. nih.gov These models are typically built using multiple linear regression (MLR) or machine learning algorithms like random forests and support vector machines. frontiersin.org The process involves calculating a set of molecular descriptors for each compound in a series. These descriptors quantify various aspects of the molecular structure, including:
Physicochemical properties: such as LogP (lipophilicity).
Electronic properties: including charge distribution and dipole moments.
Topological and constitutional descriptors: which describe molecular size, shape, and branching. nih.gov
By correlating these descriptors with experimentally determined biological activity (e.g., IC50 values), a predictive model is generated. frontiersin.org For example, a QSAR study might reveal that higher lipophilicity and specific electronic features on the quinazolinone ring are positively correlated with inhibitory activity against a particular enzyme. nih.gov This information guides medicinal chemists in designing new derivatives with potentially enhanced potency. nih.gov
Table 2: Common Molecular Descriptors in QSAR Studies of Quinazolinones
| Descriptor Category | Example Descriptors | Information Provided |
|---|---|---|
| Electronic | Dipole Moment (μ), Net Atomic Charges (qN) | Distribution of electrons, polarity |
| Topological | Wiener Index (ω), Kappa Shape Index (κ) | Molecular size, shape, branching |
| Physicochemical | Partition Coefficient (LogP), Molar Refractivity | Lipophilicity, molecular volume, polarizability |
| Quantum Chemical | HOMO/LUMO Energies, Hardness (η) | Electron-donating/accepting ability, reactivity |
Density Functional Theory (DFT) and Other Quantum Chemical Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov It is widely applied to quinazolinone derivatives to calculate various molecular properties and reactivity descriptors. nih.gov
DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G*, are employed to optimize the ground-state geometry of the molecules. nih.govnih.gov From the optimized structure, several key quantum chemical parameters can be derived:
HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap (Egap) is an indicator of molecular stability and chemical reactivity. nih.gov A smaller gap suggests the molecule is more reactive. nih.gov
Ionization Potential (IP) and Electron Affinity (EA): These relate to the energy required to remove or add an electron, respectively.
Global Reactivity Descriptors: Parameters such as electronegativity (χ), chemical hardness (η), softness (S), and the electrophilicity index (ω) are calculated from HOMO and LUMO energies. These descriptors help in understanding the molecule's susceptibility to electrophilic or nucleophilic attack. nih.govnih.gov
Table 3: Quantum Chemical Parameters Calculated via DFT for a Quinazolinone Derivative
| Parameter | Symbol | Definition | Significance |
|---|---|---|---|
| HOMO Energy | EHOMO | Energy of the highest occupied molecular orbital | Relates to electron-donating ability |
| LUMO Energy | ELUMO | Energy of the lowest unoccupied molecular orbital | Relates to electron-accepting ability |
| Energy Gap | Egap | ELUMO - EHOMO | Indicator of chemical reactivity and stability |
| Hardness | η | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution |
| Electronegativity | χ | -(ELUMO + EHOMO) / 2 | Measures the power of an atom to attract electrons |
| Electrophilicity Index | ω | χ² / (2η) | Describes the ability to accept electrons |
Virtual Screening and Ligand-Based Drug Design Approaches
Virtual screening is a computational technique used in the early stages of drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. derpharmachemica.com For the quinazolinone scaffold, both structure-based and ligand-based virtual screening approaches have been utilized.
In structure-based virtual screening , the three-dimensional structure of the target protein is used. derpharmachemica.com A library of compounds, which can include novel designed quinazoline (B50416) derivatives, is docked into the active site of the target. nih.gov The compounds are then ranked based on their docking scores and predicted binding interactions. derpharmachemica.com This approach has been successfully used to screen for quinazolinone derivatives as potential EGFR inhibitors and as antitubercular agents targeting enzymes like DNA gyrase. derpharmachemica.comnih.gov
Ligand-based drug design is employed when the 3D structure of the target is unknown. This approach relies on the knowledge of other molecules that bind to the target. A pharmacophore model, which defines the essential spatial arrangement of features necessary for binding, can be developed from a set of known active ligands. This model is then used as a 3D query to screen compound databases for molecules that match the pharmacophore, potentially identifying novel structural scaffolds with the desired activity.
Predictive Pharmacokinetic and ADME Properties (excluding specific human data)
In silico tools are increasingly used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates early in the discovery process. researchgate.net Predicting these pharmacokinetic properties helps to identify compounds that are unlikely to have favorable drug-like characteristics, thus reducing late-stage attrition.
For compounds like 5,6,7-Trimethoxyquinazolin-4(3H)-one, various ADME parameters can be computationally estimated. Web servers and software packages can calculate properties based on the molecule's 2D structure. nih.govpensoft.net Key predicted properties include:
Lipophilicity (logP): Affects solubility, absorption, and membrane permeability.
Aqueous Solubility (logS): Crucial for absorption and formulation.
Gastrointestinal (GI) Absorption: Predicts the likelihood of a compound being absorbed from the gut.
Blood-Brain Barrier (BBB) Permeation: Indicates if a compound is likely to enter the central nervous system.
Cytochrome P450 (CYP) Inhibition: Predicts potential drug-drug interactions by assessing if the compound inhibits major drug-metabolizing enzymes like CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. nih.gov
These predictions help in the early assessment of a compound's drug-likeness and guide structural modifications to improve its ADME profile. researchgate.net
Table 4: Commonly Predicted In Silico ADME Properties
| Property | Description | Importance |
|---|---|---|
| Lipophilicity (Consensus LogP) | The logarithm of the partition coefficient between n-octanol and water. | Influences solubility, permeability, metabolism, and toxicity. |
| Water Solubility (ESOL LogS) | The logarithm of the molar solubility in water. | Essential for absorption and distribution in the body. |
| GI Absorption | Prediction of absorption from the human gastrointestinal tract. | A prerequisite for oral bioavailability. |
| BBB Permeant | Prediction of whether the molecule can cross the blood-brain barrier. | Critical for CNS-acting drugs; undesirable for others. |
| CYP Inhibitor | Prediction of inhibition of cytochrome P450 isoenzymes. | Key for assessing the risk of drug-drug interactions. |
| Lipinski's Rule of Five | A set of rules to evaluate druglikeness. | Helps filter out compounds with poor ADME properties. |
Future Research Directions and Translational Perspectives
Development of Next-Generation Quinazolinone-Based Agents
The development of next-generation agents based on the 5,6,7-Trimethoxyquinazolin-4(3H)-one scaffold is a primary research objective. The focus will be on designing and synthesizing novel analogues with enhanced potency, selectivity, and improved pharmacokinetic profiles. A key strategy in this endeavor is molecular hybridization, which involves combining the quinazolinone core with other pharmacologically active moieties. nih.govrsc.org This approach has proven successful for other quinazolinone derivatives, leading to hybrid compounds with synergistic or novel biological activities. eurekaselect.com
Future research will likely involve structure-activity relationship (SAR) studies to understand how modifications to the this compound structure influence its biological effects. nih.govnih.gov Key areas for modification include:
Substitution at the N-3 position: Introducing various alkyl, aryl, or heterocyclic groups at this position can significantly modulate activity.
Modification of the methoxy (B1213986) groups: Altering the number and position of the methoxy groups on the benzene (B151609) ring can impact target binding and solubility.
Introduction of substituents at the C-2 position: Adding different functional groups at this position is a common strategy to diversify biological activity. nih.gov
These efforts aim to create a library of derivatives that can be screened for a wide range of therapeutic applications, from anticancer to antimicrobial agents. researchgate.netnih.gov
| Strategy | Rationale | Potential Outcome |
| Molecular Hybridization | Combine pharmacophores to create synergistic effects or multi-target agents. | Novel compounds with enhanced efficacy and potentially reduced drug resistance. rsc.org |
| Structure-Activity Relationship (SAR) Studies | Systematically modify the core structure to identify key functional groups for activity. | Optimization of lead compounds for improved potency and selectivity. nih.gov |
| Bioisosteric Replacement | Replace functional groups (e.g., methoxy) with other groups that have similar physical or chemical properties. | Improved pharmacokinetic properties (absorption, distribution, metabolism, excretion). |
Identification of Novel Biological Targets and Therapeutic Applications
Quinazolinone derivatives are known to interact with a wide array of biological targets, contributing to their diverse pharmacological effects, which include anticancer, anti-inflammatory, antimicrobial, and antihypertensive activities. ymerdigital.comnih.govnih.gov For instance, certain quinazolinone analogues have been identified as inhibitors of enzymes crucial for disease progression, such as DNA gyrase B in bacteria and Aurora Kinase A in cancer cells. nih.govnih.govtandfonline.com A study on the closely related 5,6,7-trimethoxy-N-phenyl(ethyl)-4-aminoquinazoline series revealed potent inhibition of ERK1/2 phosphorylation, highlighting a potential pathway for anticancer activity. nih.gov
A crucial future direction for this compound is the systematic screening against a broad panel of biological targets to uncover novel mechanisms of action. High-throughput screening (HTS) campaigns against enzyme families like kinases, proteases, and metabolic enzymes could reveal previously unknown targets. Identifying these targets will not only elucidate the compound's mechanism of action but also open doors to new therapeutic applications. nih.gov For example, discovering an inhibitory effect on a novel kinase could position this compound scaffold as a candidate for specific cancer subtypes or inflammatory diseases.
| Target Class | Potential Therapeutic Application | Example from Quinazolinone Research |
| Protein Kinases | Oncology, Inflammatory Diseases | Epidermal Growth Factor Receptor (EGFR), Aurora Kinase A. nih.govnih.gov |
| DNA Modifying Enzymes | Infectious Diseases (Antibacterial) | DNA Gyrase B. nih.govtandfonline.com |
| Cell Cycle Regulators | Oncology | Inhibition of cell proliferation and induction of apoptosis. nih.gov |
| Receptor Tyrosine Kinases | Oncology | Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). nih.gov |
Advancements in Synthetic Methodologies for Diverse Analogues
The exploration of the therapeutic potential of this compound is contingent upon the ability to synthesize a wide variety of analogues for biological testing. While classical methods like the Niementowski synthesis provide a foundational route to the quinazolinone core, future research must focus on developing more advanced and efficient synthetic strategies. nih.govnih.gov
Modern synthetic chemistry offers several avenues for improvement. The use of microwave-assisted organic synthesis, which has been successfully applied to related quinazoline (B50416) compounds, can drastically reduce reaction times and improve yields. nih.govnih.gov Furthermore, the development of novel catalytic systems (e.g., metal-catalyzed or organocatalyzed reactions) can provide milder and more versatile routes to functionalize the quinazolinone scaffold. nih.gov These advanced methodologies will be instrumental in building large and diverse chemical libraries based on the this compound core, which is essential for comprehensive SAR studies and the discovery of new lead compounds. dnu.dp.ua
Integration of Omics Data with Compound Activity Profiling
To gain a deeper, systems-level understanding of the biological effects of this compound, future research must integrate compound activity data with multi-omics profiling. nih.gov This approach involves analyzing the global changes in genes (genomics), RNA transcripts (transcriptomics), proteins (proteomics), and metabolites (metabolomics) in cells or tissues upon treatment with the compound. mdpi.comresearchgate.net
Activity-based protein profiling (ABPP) is a powerful tool that has been used to identify the specific protein targets of covalent quinazoline inhibitors. nih.gov By treating biological systems with this compound and its derivatives, researchers can use omics technologies to:
Identify On- and Off-Target Effects: Uncover the full spectrum of molecular interactions, providing insights into both therapeutic efficacy and potential toxicity.
Elucidate Mechanisms of Action: Reveal the downstream signaling pathways and cellular processes modulated by the compound. researchgate.net
Discover Biomarkers: Identify molecular signatures that predict sensitivity or resistance to the compound, paving the way for personalized medicine.
This integration of chemical biology with systems biology will provide a comprehensive picture of the compound's impact, accelerating its development and de-risking its translation to the clinic. mdpi.com
Collaborative Research Strategies for Drug Discovery
The journey of a compound from initial discovery to a marketed drug is a complex, costly, and interdisciplinary endeavor. The successful development of this compound will require robust collaborative research strategies. These collaborations should bridge the gap between academia and industry and involve experts from various fields.
Key collaborations would include:
Medicinal Chemists and Biologists: For the iterative cycle of designing, synthesizing, and testing new analogues.
Computational Scientists: For in silico modeling, molecular docking, and analysis of large omics datasets. tandfonline.com
Pharmacologists and Toxicologists: To evaluate the in vivo efficacy and safety of lead compounds.
Clinical Researchers: To design and conduct eventual human trials.
Furthermore, participating in open science initiatives and public-private partnerships can leverage collective knowledge, share resources, and distribute the financial risk associated with drug development. Such collaborative models are essential to accelerate the translation of promising compounds like this compound into valuable therapeutic agents.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for preparing 5,6,7-Trimethoxyquinazolin-4(3H)-one?
- Methodological Answer : The synthesis typically involves multi-step protocols with careful control of temperature, solvent systems, and catalysts. For example:
- Step 1 : Condensation of substituted anilines with trimethoxybenzaldehyde derivatives under reflux in ethanol or acetonitrile .
- Step 2 : Cyclization using POCl₃ or other chlorinating agents to form the quinazolinone core .
- Step 3 : Purification via column chromatography or recrystallization to achieve >95% purity.
- Key parameters: Solvent choice (e.g., ethanol enhances yield, while DMSO aids in solubility), reaction time (6–24 hours), and catalyst use (e.g., KAl(SO₄)₂·12H₂O for eco-friendly synthesis) .
Q. How can researchers confirm the structural identity and purity of synthesized this compound?
- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
- NMR Spectroscopy : ¹H/¹³C NMR to verify methoxy group positions and aromatic proton environments .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., C₁₁H₁₂N₂O₄: [M+H]⁺ = 237.0873) .
- HPLC : Assess purity (>98% for pharmacological studies) using C18 columns and methanol/water mobile phases .
Q. What are the standard protocols for evaluating the compound’s stability under different storage conditions?
- Methodological Answer :
- Accelerated Stability Testing : Expose the compound to 40°C/75% relative humidity for 4 weeks and monitor degradation via HPLC .
- Light Sensitivity : Store aliquots in amber vials under UV light (λ = 254 nm) for 48 hours to assess photodegradation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., replacing methoxy with halogens) and test against standardized assays (e.g., MIC for antimicrobial activity) .
- Meta-Analysis : Compare datasets across studies using tools like Prism® to identify outliers or confounding variables (e.g., cell line variability in anticancer assays) .
Q. What strategies improve low yields in the final cyclization step of the synthesis?
- Methodological Answer :
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or ionic liquids to enhance cyclization efficiency .
- Solvent Optimization : Switch from polar aprotic (DMF) to high-boiling solvents (toluene) to facilitate prolonged heating without evaporation .
- In Situ Monitoring : Use FT-IR to track carbonyl group formation (peak ~1700 cm⁻¹) during cyclization .
Q. How can computational methods guide the design of this compound analogs with enhanced bioactivity?
- Methodological Answer :
- Molecular Docking : Simulate interactions with target proteins (e.g., EGFR for anticancer activity) using AutoDock Vina to prioritize analogs with high binding affinity .
- QSAR Modeling : Corrogate substituent electronegativity and logP values with experimental IC₅₀ data to predict potency .
Best Practices for Experimental Design
- Reproducibility : Document reaction conditions (e.g., exact temperature ramps) and use internal standards in HPLC .
- Safety : Follow protocols for handling chlorinating agents (e.g., POCl₃ requires inert atmosphere) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
